

Technical Support Center: INCB9471 and Serum Protein Binding

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Compound of Interest

Compound Name: INCB9471

Cat. No.: B10776215

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **INCB9471**. The focus is on understanding and mitigating the impact of serum protein binding on its experimental activity.

Frequently Asked Questions (FAQs)

Q1: What is **INCB9471** and what is its mechanism of action?

A1: **INCB9471** is a potent, selective, and orally bioavailable antagonist of the C-C chemokine receptor 5 (CCR5).[1][2] It functions as a noncompetitive allosteric inhibitor, meaning it binds to a site on the CCR5 receptor that is distinct from the binding site of the natural ligands (like RANTES, MIP-1 α , and MIP-1 β) or the HIV-1 gp120 envelope protein.[1] This binding event induces a conformational change in the receptor, preventing the entry of R5-tropic HIV-1 into host cells.[1] Consequently, **INCB9471** demonstrates potent anti-HIV-1 activity.[1][2]

Q2: How significantly does **INCB9471** bind to serum proteins?

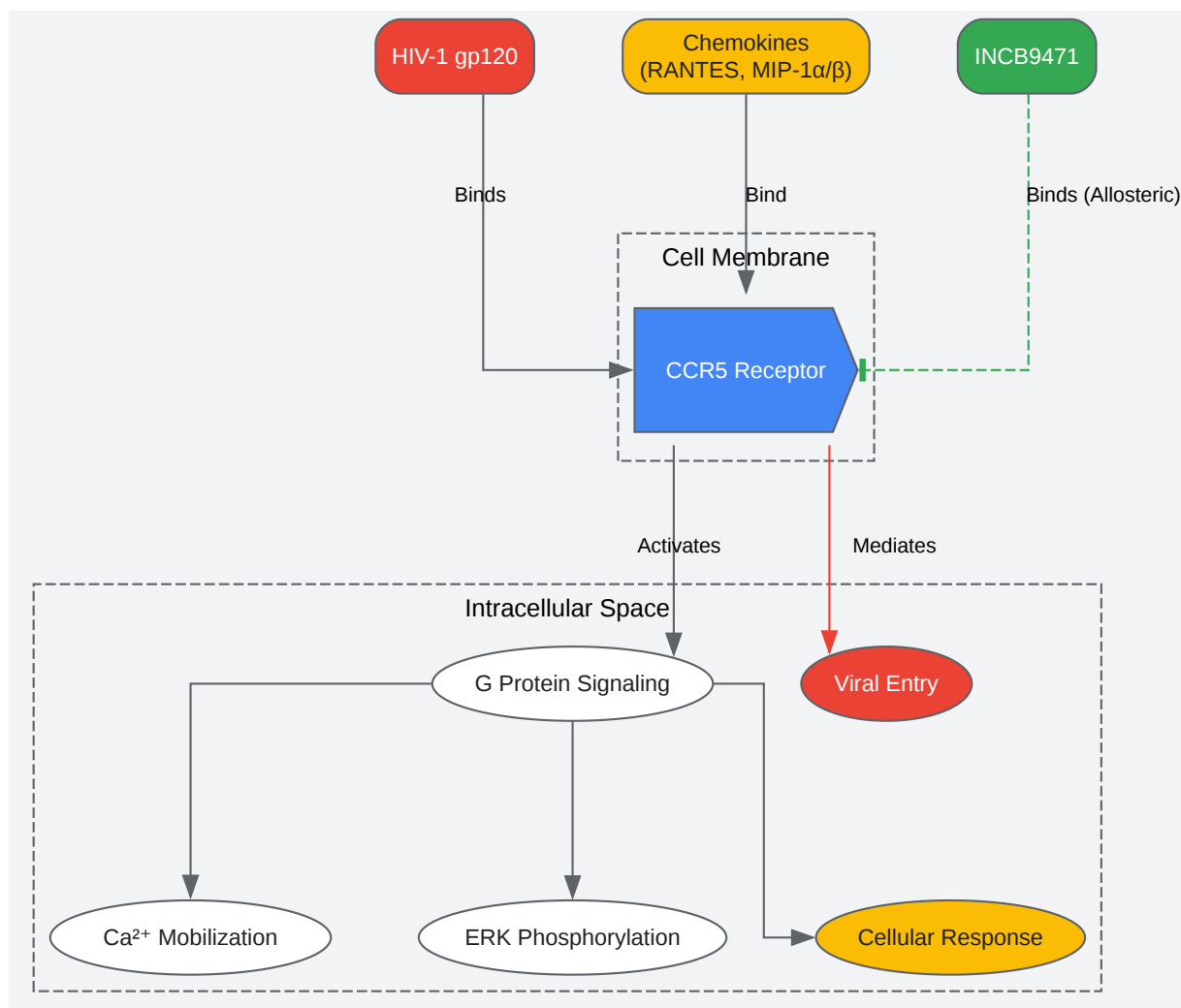
A2: **INCB9471** exhibits high affinity for serum proteins. In human serum, it has a free fraction of only 16%, meaning that 84% of the compound is bound to proteins such as albumin and α 1-acid glycoprotein.[1] This is a critical factor to consider in the design and interpretation of in vitro experiments.

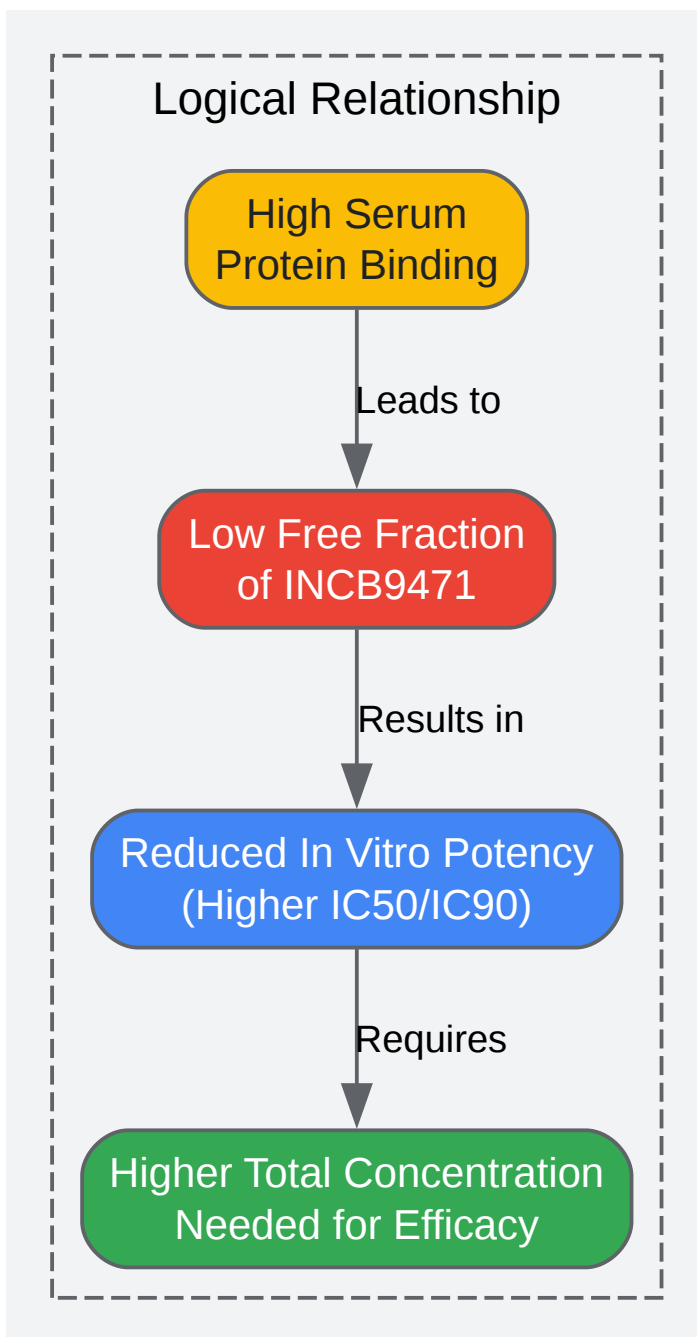
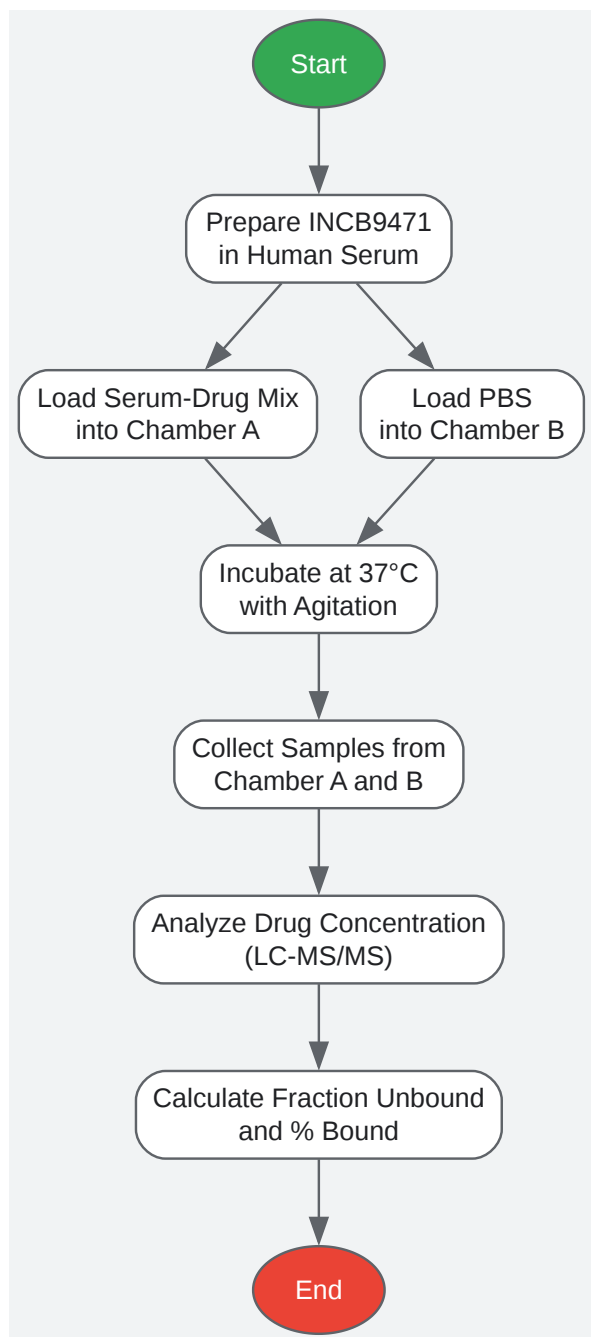
Q3: How does serum protein binding affect the in vitro activity of **INCB9471**?

A3: Only the unbound, or "free," fraction of a drug is available to interact with its target and exert a biological effect. Due to its high protein binding, the observed potency (e.g., IC₅₀ or IC₉₀) of **INCB9471** in the presence of serum will be significantly lower than in a serum-free environment. The presence of serum proteins effectively sequesters the compound, reducing its free concentration and thus requiring a higher total concentration to achieve the same level of target engagement. For **INCB9471**, the mean protein binding-adjusted IC₉₀ value in an antiviral assay is approximately 60 nM.[\[1\]](#)

Q4: What is the signaling pathway targeted by **INCB9471**?

A4: **INCB9471** targets the CCR5 signaling pathway, which is initiated by the binding of chemokines. This G protein-coupled receptor (GPCR) signaling cascade can lead to various cellular responses, including intracellular calcium mobilization and ERK phosphorylation. In the context of HIV-1, the virus's gp120 envelope protein utilizes CCR5 as a co-receptor for entry into T-cells and macrophages. **INCB9471**'s allosteric inhibition of CCR5 blocks this crucial step in the viral lifecycle.





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References

- 1. Discovery of INCB9471, a Potent, Selective, and Orally Bioavailable CCR5 Antagonist with Potent Anti-HIV-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of INCB9471, a Potent, Selective, and Orally Bioavailable CCR5 Antagonist with Potent Anti-HIV-1 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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